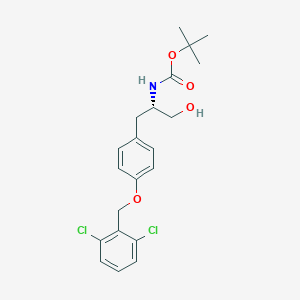

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a class of synthetic derivatives of the amino acid tyrosine, often utilized in peptide synthesis and medicinal chemistry for their unique properties. These compounds serve as building blocks in the design of peptide-based drugs and biomolecules, where modifications in the tyrosine structure can significantly alter the biological activity and pharmacological profile of the resulting compounds.

Synthesis Analysis

Synthesis of Boc-protected tyrosine derivatives involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization and microwave-assisted Negishi coupling. These methods provide efficient routes to various tyrosine derivatives, enabling the introduction of specific functional groups that enhance the molecule's chemical and biological properties (Wang et al., 2017).

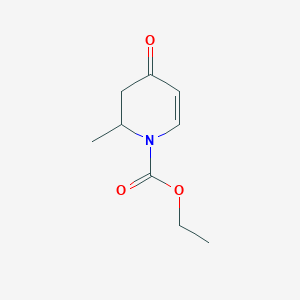

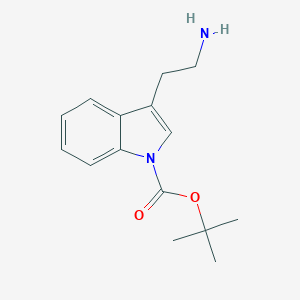

Molecular Structure Analysis

The molecular structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its derivatives is characterized by specific modifications at the aromatic ring and the presence of protective groups. These modifications are crucial for the molecule's reactivity and its interaction with biological targets. The structure-function relationship in these molecules plays a significant role in their application in drug design and synthesis.

Chemical Reactions and Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) derivatives undergo various chemical reactions, including coupling reactions for peptide synthesis and modifications of the phenolic hydroxyl group. The presence of protective groups such as Boc (tert-butoxycarbonyl) allows for selective reactions at other functional sites without affecting the amino acid's integrity (Cai, He, & Ma, 2006).

Applications De Recherche Scientifique

Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives

A study highlighted the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for incorporation into opioid peptidomimetics. The synthesis method, utilizing microwave-assisted Negishi coupling, is crucial for creating unnatural tyrosine derivatives, some of which had not been previously examined in opioid ligands. This method facilitates the development of synthetic opioid ligands with potentially superior potency (Bender et al., 2015).

Synthesis of 2-[18F]fluoro-L-tyrosine via Regiospecific Fluoro-de-stannylation

Research on the synthesis of 2-[18F]Fluoro-L-tyrosine through regiospecific fluoro-de-stannylation of protected 2-trialkylstannyl tyrosine derivatives has shown potential for imaging protein metabolism in vivo using positron emission tomography. This approach presents a facile and automatable process, indicating the compound's utility in medical imaging (Hess et al., 2002).

tert-Butoxycarbonylation of Tyrosine and Other Phenolic Amino Acids

The tert-butoxycarbonylation of tyrosine and other phenolic amino acids has been explored, detailing methods to obtain N-tert-butoxycarbonyl (Boc) derivatives. This process is significant for synthesizing peptides and amino acid derivatives with specific functionalities and protection strategies (Pozdnev, 2004).

Large-scale Production of N,N'-diBoc-dityrosine

A study on the large-scale production of N,N'-diBoc-dityrosine through HRP-catalyzed N-Boc-L-tyrosine oxidation introduces an efficient method for preparing dityrosine, a biomarker for oxidative protein damage. The method allows for simple one-step chromatographic purification, showcasing the practicality of synthesizing derivatives for bioanalytical applications (Lee et al., 2011).

Synthesis of Enzymatically Crosslinkable Peptide-Poly(L-lysine) Conjugate

The synthesis of poly(L-lysine)s with an N-epsilon-substituted tetrapeptide showcases an enzymatically crosslinkable system for potential applications in biotechnology and materials science. This work illustrates the versatility of tyrosine derivatives in designing bio-inspired materials and in enzyme-mediated crosslinking processes (Tonegawa et al., 2004).

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 |

Source

|

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

CAS RN |

169393-62-8 |

Source

|

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

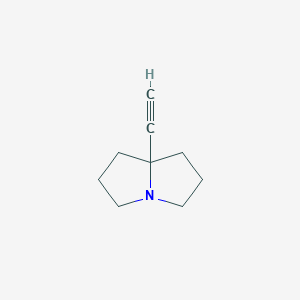

![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)